2-(3-Methylpyridin-2-yl)acetic acid
Overview
Description
2-(3-Methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the third position and an acetic acid moiety at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpyridine with a suitable acetic acid derivative. For example, the reaction of 3-methylpyridine with bromoacetic acid in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-(3-Methylpyridin-2-yl)acetonitrile, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the nitrile group to the corresponding acetic acid moiety under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under appropriate conditions.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield this compound, while reduction with sodium borohydride can produce 2-(3-Methylpyridin-2-yl)ethanol.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-3-yl)acetic acid: Similar structure but with different substitution pattern on the pyridine ring.
2-(4-Methylpyridin-2-yl)acetic acid: Methyl group is at the fourth position instead of the third.
2-(3-Ethylpyridin-2-yl)acetic acid: Ethyl group instead of a methyl group at the third position.
Uniqueness
2-(3-Methylpyridin-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-9-7(6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRBXCLHQZOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630556 | |
Record name | (3-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000565-37-6 | |
Record name | (3-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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